molecular formula C16H12ClNO2 B14289729 2-(4-Chlorophenyl)-4-(4-methylphenyl)-1,3-oxazol-5(4H)-one CAS No. 114564-98-6

2-(4-Chlorophenyl)-4-(4-methylphenyl)-1,3-oxazol-5(4H)-one

Katalognummer: B14289729
CAS-Nummer: 114564-98-6
Molekulargewicht: 285.72 g/mol
InChI-Schlüssel: NXEQKAHYAQDTQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenyl)-4-(4-methylphenyl)-1,3-oxazol-5(4H)-one is a heterocyclic compound that contains both aromatic and oxazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-(4-methylphenyl)-1,3-oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-methylphenylamine to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-4-(4-methylphenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenyl)-4-(4-methylphenyl)-1,3-oxazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-4-(4-methylphenyl)-1,3-oxazol-5(4H)-one involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Phenyl-4-(4-methylphenyl)-1,3-oxazol-5(4H)-one
  • 2-(4-Chlorophenyl)-4-phenyl-1,3-oxazol-5(4H)-one
  • 2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one

Uniqueness

2-(4-Chlorophenyl)-4-(4-methylphenyl)-1,3-oxazol-5(4H)-one is unique due to the presence of both 4-chlorophenyl and 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to similar compounds.

Eigenschaften

CAS-Nummer

114564-98-6

Molekularformel

C16H12ClNO2

Molekulargewicht

285.72 g/mol

IUPAC-Name

2-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,3-oxazol-5-one

InChI

InChI=1S/C16H12ClNO2/c1-10-2-4-11(5-3-10)14-16(19)20-15(18-14)12-6-8-13(17)9-7-12/h2-9,14H,1H3

InChI-Schlüssel

NXEQKAHYAQDTQN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.